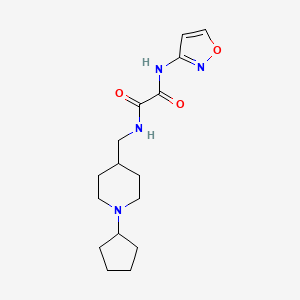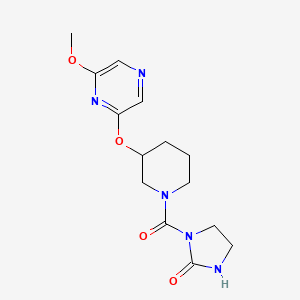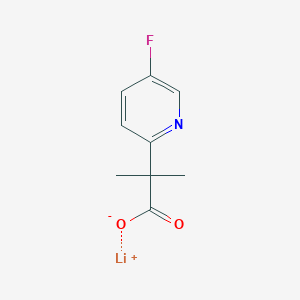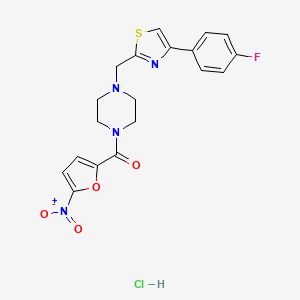
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylpiperidine moiety and an isoxazole ring connected through an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Cyclopentylpiperidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopentylpiperidine ring.
Introduction of the Isoxazole Ring: The isoxazole ring is introduced through a cyclization reaction involving suitable starting materials.
Formation of the Oxalamide Linkage: The final step involves the coupling of the cyclopentylpiperidine and isoxazole moieties through an oxalamide linkage, typically using reagents such as oxalyl chloride and appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide: Unique due to its specific structural features.
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyrazol-3-yl)oxalamide: Similar structure but with a pyrazole ring instead of an isoxazole ring.
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiazol-3-yl)oxalamide: Contains a thiazole ring, offering different chemical properties.
Uniqueness
This compound is unique due to its specific combination of a cyclopentylpiperidine moiety and an isoxazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c21-15(16(22)18-14-7-10-23-19-14)17-11-12-5-8-20(9-6-12)13-3-1-2-4-13/h7,10,12-13H,1-6,8-9,11H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYZHHDCFNRBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2623765.png)
![N-(cyanomethyl)-N-methyl-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2623766.png)
![RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE](/img/structure/B2623767.png)


![N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2623773.png)


![3-{3-[Methyl({[3-(trifluoromethyl)phenyl]methyl})amino]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2623781.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2623783.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile](/img/structure/B2623784.png)
![2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2623785.png)
![3-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2623786.png)

